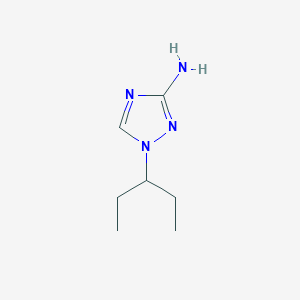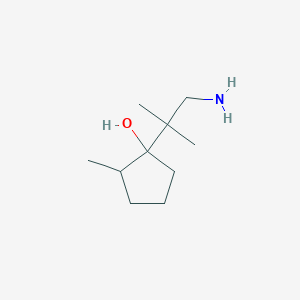
3,5-Difluoro-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-2-methylphenol is an organic compound with the chemical formula C7H6F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a methyl group is attached at the 2 position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-methylphenol can be synthesized through several methods. One common approach involves the fluorination of 2-methylphenol (o-cresol) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) or cesium fluoride (CsF).
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenol is reacted with a fluorinated aryl halide in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms, although these are less common.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
3,5-Difluoro-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoro-6-methylphenol: Similar structure but different substitution pattern.
3,5-Difluoro-4-methylphenol: Another isomer with a different position of the methyl group.
2,6-Difluoro-4-methylphenol: Different substitution pattern with fluorine atoms at the 2 and 6 positions.
Uniqueness
3,5-Difluoro-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H6F2O |
|---|---|
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
3,5-difluoro-2-methylphenol |
InChI |
InChI=1S/C7H6F2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 |
Clé InChI |
HWZGPKSPKDRCNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


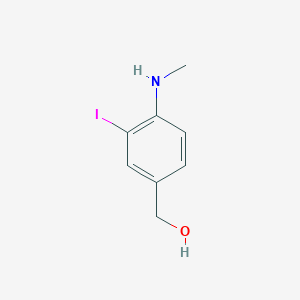

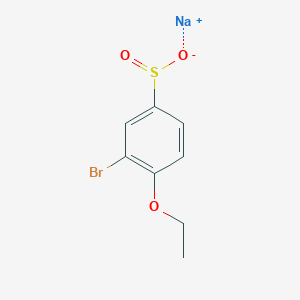
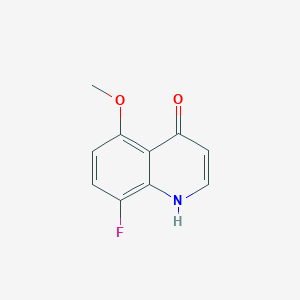

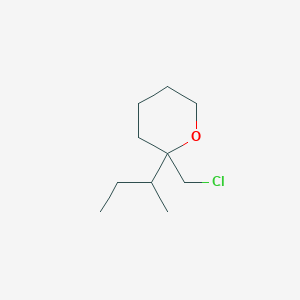
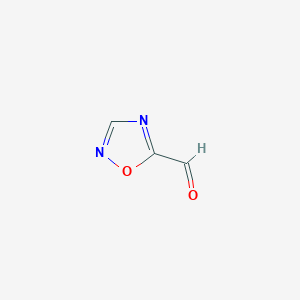
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
